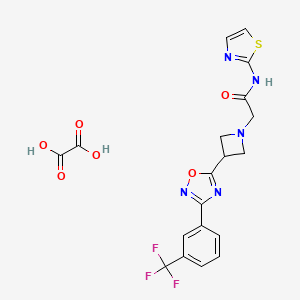
N-(thiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H16F3N5O6S and its molecular weight is 499.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-(thiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F3N5O3S, with a molecular weight of approximately 466.29 g/mol. The compound exists as a solid at room temperature and is sensitive to air, requiring storage under inert gas conditions to maintain stability.
Structural Components
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Oxadiazole Moiety : Contributes to the compound's bioactivity through interactions with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the efficacy of compounds containing thiazole and oxadiazole rings in cancer treatment:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivatives with similar structures have demonstrated increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
-
Case Studies :
- A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .
- In vitro assays indicated that modifications to the thiazole moiety could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Inhibition of Pathogens : Compounds with oxadiazole rings have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is believed to stem from disruption of bacterial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Summary of Biological Activities
Propiedades
IUPAC Name |
oxalic acid;N-(1,3-thiazol-2-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S.C2H2O4/c18-17(19,20)12-3-1-2-10(6-12)14-23-15(27-24-14)11-7-25(8-11)9-13(26)22-16-21-4-5-28-16;3-1(4)2(5)6/h1-6,11H,7-9H2,(H,21,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQWXFKDBOQTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=NC=CS2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














